molecular formula C18H19N3O2S2 B2493789 N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252922-04-5

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2493789
CAS No.: 1252922-04-5
M. Wt: 373.49
InChI Key: ILVFVNNRUBFTPE-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group and a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2,5-dimethylphenyl group, which may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-13(7-8-24-16)20-18(21)25-10-15(22)19-14-9-11(2)5-6-12(14)3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFVNNRUBFTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and oxo groups. The final step involves the attachment of the N-(2,5-dimethylphenyl)acetamide moiety through a sulfanyl linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone

  • Target Compound: The thienopyrimidine core enhances aromaticity and rigidity compared to dihydropyrimidine derivatives. This may improve binding affinity to hydrophobic enzyme pockets.
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Core: Dihydropyrimidinone (non-aromatic, flexible). Key Difference: The target compound’s aromatic thienopyrimidine core likely confers greater metabolic stability than the dihydropyrimidinone analog.

b. Thieno[3,2-d]pyrimidinone vs. 1,3,4-Oxadiazole

  • N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8o, ): Core: 1,3,4-Oxadiazole (planar, electron-deficient). Key Difference: The oxadiazole’s electron-deficient nature may enhance hydrogen bonding, while the thienopyrimidine’s aromaticity could favor π-π stacking interactions .
Substituent Effects on the Acetamide Moiety

a. Phenyl Substituent Position

Compound Name Phenyl Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2,5-dimethyl ~406.5 (estimated) Enhanced lipophilicity
N-(2,6-dimethylphenyl) analog () 2,6-dimethyl 234.33 Lower MW; used in anesthetics
N-(2,4-dimethylphenyl)-8o () 2,4-dimethyl ~422 Moderate BChE inhibition
  • Impact : 2,5-Dimethyl substitution (target) balances steric hindrance and lipophilicity compared to 2,6-dimethyl (), which is smaller and less bulky.

b. Halogen vs. Methyl Substituents

  • 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
    • Substituents: 2,3-dichloro (electron-withdrawing).
    • Bioactivity: Higher polarity may reduce membrane permeability compared to the target’s methyl groups.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Low (lipophilic core)
8o () Not specified Moderate
Dihydropyrimidinone () 230–232 Low

    Biological Activity

    N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound characterized by its unique structure that incorporates a thieno[3,2-d]pyrimidine core linked to an acetamide moiety through a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

    The molecular formula of this compound is C18H19N3O2S2C_{18}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 373.5 g/mol. The compound's structural features are crucial for its biological activity and potential therapeutic applications.

    PropertyValue
    Molecular FormulaC₁₈H₁₉N₃O₂S₂
    Molecular Weight373.5 g/mol
    StructureThieno[3,2-d]pyrimidine core with sulfanyl and acetamide groups

    Antimicrobial Properties

    Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit significant antimicrobial activity. Preliminary studies have suggested that this compound may inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial enzymes or cellular processes critical for survival.

    Anticancer Activity

    The anticancer potential of this compound has been explored in various in vitro studies. Thienopyrimidine derivatives have been associated with the modulation of cell signaling pathways involved in cancer progression. This compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

    The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to downstream effects that alter cellular functions and contribute to its antimicrobial and anticancer activities.

    Case Studies

    • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including N-(2,5-dimethylphenyl)-2-(...) against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations.
    • Anticancer Efficacy : In a recent study reported in Cancer Research, the compound was tested on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups.

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